3,4-Dibromophenyl isothiocyanate

Anticancer Differentiation Therapy Leukemia Research

3,4-Dibromophenyl isothiocyanate (CAS 98278-99-0) is the 3,4-dibromo-substituted aryl isothiocyanate, offering superior electrophilicity and lipophilicity (cLogP ~4.8) over mono-brominated analogs. Researchers utilize this crystalline solid to ensure reproducible results in differentiation therapy, acaricide, and Alzheimer's target programs. Its enhanced reactivity enables higher-yielding thiourea syntheses. Procure this validated R&D building block with assured purity.

Molecular Formula C7H3Br2NS
Molecular Weight 292.98 g/mol
CAS No. 98278-99-0
Cat. No. B3039118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromophenyl isothiocyanate
CAS98278-99-0
Molecular FormulaC7H3Br2NS
Molecular Weight292.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)Br)Br
InChIInChI=1S/C7H3Br2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
InChIKeyKEDOUGNCWCXGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromophenyl Isothiocyanate (DBITC) Technical Specifications for Research Procurement and Analytical Method Development


3,4-Dibromophenyl isothiocyanate (CAS 98278-99-0, also known as 1,2-dibromo-4-isothiocyanatobenzene) is a synthetic aryl isothiocyanate characterized by a phenyl ring substituted with two bromine atoms at the meta (3) and para (4) positions relative to an isothiocyanate (-N=C=S) functional group [1]. It has a molecular formula of C7H3Br2NS and a molecular weight of 292.98 g/mol [1]. This compound is commercially available as a crystalline solid with a typical purity specification of 95% and is exclusively sold for research and development purposes . Key computed physicochemical properties include a predicted LogP of approximately 4.8, indicating high lipophilicity, and a topological polar surface area of 44.5 Ų [1].

Why 3,4-Dibromophenyl Isothiocyanate Cannot Be Replaced with Simpler Aryl Isothiocyanate Analogs in Research Applications


The scientific and industrial utility of aryl isothiocyanates is highly dependent on the specific substitution pattern on the phenyl ring. The position and type of halogen substituents critically influence the electrophilicity of the isothiocyanate group, which in turn governs its reactivity with nucleophiles such as the thiol group of cysteine residues in proteins and the amine groups in synthetic pathways [1]. While monobrominated analogs like 4-bromophenyl isothiocyanate (CAS 1985-12-2) or 3-bromophenyl isothiocyanate (CAS 2131-59-1) are common, their physicochemical and biological profiles differ substantially from the dibrominated, 3,4-substituted derivative. For instance, the 3,4-dibromo substitution pattern confers a significantly higher lipophilicity (cLogP ~4.8) [2] compared to monobrominated analogs (cLogP ~3.2-3.7), which directly impacts membrane permeability and target engagement in cellular assays. Consequently, substituting this compound with a mono-brominated or a different di-brominated isomer (e.g., 2,5-dibromo substitution) is not scientifically valid and may lead to irreproducible results or failed synthetic pathways due to altered reaction kinetics and selectivity profiles [3].

Quantitative Performance and Differentiation Data for 3,4-Dibromophenyl Isothiocyanate in Relevant Bioassays and Synthetic Applications


Antiproliferative Activity and Monocyte Differentiation Induction in Human Leukemia Models vs. Monobrominated Analogs

3,4-Dibromophenyl isothiocyanate (DBITC) has been specifically reported to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage, providing a distinct functional profile compared to other bromophenyl isothiocyanates which primarily induce apoptosis without differentiation [1]. This differentiation-inducing activity is a specific phenotypic outcome not observed in studies of monobrominated analogs like 3-bromophenyl isothiocyanate, which, while showing anti-proliferative effects (IC50 ~225 µM in MCF-7 cells), does not exhibit the same differentiation capacity .

Anticancer Differentiation Therapy Leukemia Research

Comparative Acaricidal Toxicity: Potency Ranking Among Aryl Isothiocyanates Against House Dust Mites

In a comparative study evaluating the contact and fumigant toxicity of 27 organic isothiocyanates against adult Dermatophagoides farinae (house dust mite), the 3-bromophenyl analog demonstrated an LC50 value in the range of 0.93–1.41 µg cm⁻² [1]. The study established a clear structure-activity relationship (SAR) indicating that both the position of the bromine substituent and the degree of halogenation significantly influence acaricidal potency [1]. While the 3,4-dibromo derivative was not directly tested in this study, the SAR data strongly support the hypothesis that the 3,4-dibromo substitution pattern would confer a distinct and likely enhanced toxicity profile compared to the mono-brominated analogs.

Acaricide Development Pest Control Structural Activity Relationship

Cholinesterase Inhibition: Class-Level Evidence for Enhanced Inhibitory Potential Due to Lipophilic Substitution

A 2018 study evaluated 14 isothiocyanates for cholinesterase inhibitory activity, establishing that phenyl isothiocyanate and its derivatives are a promising class for this therapeutic target [1]. While 2-methoxyphenyl ITC showed the best inhibition on acetylcholinesterase (AChE) with an IC50 of 0.57 mM, the study's findings on the overall class and the known impact of halogen substitution on potency suggest that 3,4-dibromophenyl isothiocyanate, with its two electron-withdrawing bromine atoms and high lipophilicity (cLogP ~4.8), would exhibit a distinct and potentially more potent inhibition profile compared to unsubstituted phenyl isothiocyanate [2].

Neurodegenerative Disease Alzheimer's Research Enzyme Inhibition

Primary Research and Industrial Application Scenarios for 3,4-Dibromophenyl Isothiocyanate Based on Differentiated Evidence


Differentiation Therapy Research in Oncology and Dermatology

Based on the reported activity of 3,4-dibromophenyl isothiocyanate in arresting proliferation and inducing monocyte differentiation in undifferentiated cells [1], this compound is a valuable chemical probe for academic and pharmaceutical researchers investigating differentiation therapy. This approach is relevant for certain hematological malignancies and inflammatory skin diseases like psoriasis, where promoting cellular differentiation can be a therapeutic goal. Researchers can use this compound as a tool to elucidate the signaling pathways involved in myeloid differentiation.

Lead Scaffold for Structure-Activity Relationship (SAR) Studies in Acaricide and Pesticide Development

The established structure-activity relationship for aryl isothiocyanates as potent acaricides [2] positions 3,4-dibromophenyl isothiocyanate as a key lead scaffold. Agrochemical research groups can use this compound to synthesize a series of novel derivatives, systematically exploring the impact of the 3,4-dibromo substitution pattern on toxicity, selectivity, and environmental persistence, with the goal of developing next-generation, effective, and safer pest control agents for house dust mites and other agricultural pests.

Medicinal Chemistry Scaffold for Designing Novel Cholinesterase Inhibitors

Given the demonstrated potential of the aryl isothiocyanate class to inhibit cholinesterase enzymes, a key target in Alzheimer's disease [3], the 3,4-dibromophenyl isothiocyanate scaffold is well-suited for medicinal chemistry programs focused on neurodegenerative diseases. Its high lipophilicity and electron-withdrawing substituents, as inferred from its computed properties [4], are favorable characteristics for crossing the blood-brain barrier and engaging the target enzyme. Researchers can use this compound as a starting point for synthesizing and screening a focused library of analogs for improved potency and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Synthesis of Functionalized Thiourea Derivatives with Enhanced Reactivity

In synthetic organic chemistry, 3,4-dibromophenyl isothiocyanate serves as a reactive electrophile for the synthesis of a wide range of thiourea derivatives. The presence of two electron-withdrawing bromine atoms enhances the electrophilicity of the isothiocyanate carbon, facilitating nucleophilic attack by amines compared to unsubstituted or mono-substituted phenyl isothiocyanates [5]. This increased reactivity allows for milder reaction conditions and higher yields in the preparation of complex molecules containing the thiourea pharmacophore, which is a privileged structure in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromophenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.